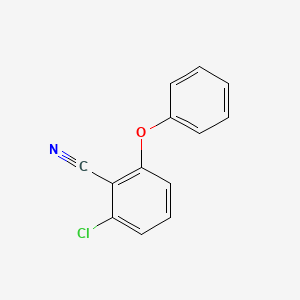

2-Chloro-6-phenoxybenzonitrile

Description

Contextualization within Halogenated Benzonitrile (B105546) and Phenoxybenzonitrile Chemistry

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. The presence of halogens significantly influences the electronic properties of the aromatic ring, often enhancing its reactivity towards nucleophilic substitution. scbt.com The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, and amides. The development of halogenated benzonitrile chemistry has been driven by their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. smolecule.com

Phenoxybenzonitriles, on the other hand, are characterized by a phenoxy group (-O-C6H5) attached to a benzonitrile core. These compounds are of interest in medicinal chemistry and materials science. For instance, some substituted 5-nitro-2-phenoxybenzonitriles have been investigated for their potential as inhibitors of enterovirus replication. researchgate.net The synthesis of phenoxybenzonitriles can be achieved through methods like the ammoxidation of phenoxytoluenes. scirp.org

2-Chloro-6-phenoxybenzonitrile combines the structural features of both these classes. The chlorine atom and the phenoxy group are positioned ortho to the nitrile group, which can lead to specific steric and electronic effects that dictate its chemical behavior.

Academic Significance and Research Gaps in this compound Studies

The academic significance of this compound lies primarily in its role as a precursor in organic synthesis. It is a key intermediate in the preparation of other molecules, most notably 2-chloro-6-phenoxybenzylamine (B1351066). vulcanchem.comrsc.org This amine derivative, in turn, is a building block for more complex molecules, including triazole compounds with potential pharmaceutical applications. vulcanchem.com

While the synthesis of this compound and its reduction to the corresponding benzylamine (B48309) are documented, there appears to be a research gap concerning the direct biological activities and broader applications of the nitrile compound itself. Much of the available literature focuses on its utility as a synthetic intermediate rather than a final product with specific functional properties. Further research could explore its potential in areas where other halogenated or phenoxybenzonitriles have shown promise.

Detailed Research Findings

The primary documented research finding for this compound is its synthesis and subsequent use. A common synthetic route involves the nucleophilic aromatic substitution of 2-fluoro-6-chlorobenzonitrile with phenol (B47542). rsc.org This reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate, and can be facilitated by microwave irradiation to achieve a high yield. rsc.org

The resulting this compound is described as a solid with a melting point in the range of 61-63°C. slideshare.netguidechem.com It serves as the direct precursor for the synthesis of 2-chloro-6-phenoxybenzylamine through reduction, a reaction commonly performed using lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether. vulcanchem.comrsc.orgacs.org The crude this compound is often of sufficient purity to be used directly in this subsequent reduction step without further purification. rsc.org

Below are data tables summarizing the key properties and synthetic details of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₃H₈ClNO | slideshare.net |

| Molecular Weight | 229.67 g/mol | slideshare.net |

| CAS Number | 91692-70-5 | slideshare.net |

| Melting Point | 61-63 °C | slideshare.netguidechem.com |

| Boiling Point | 351 °C at 760 mmHg | guidechem.com |

| Flash Point | 166.1 °C | guidechem.com |

Table 2: Synthesis of this compound

| Reactants | Reagents/Solvents | Conditions | Yield | Source(s) |

|---|

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-phenoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEBKWUAXCHXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372236 | |

| Record name | 2-chloro-6-phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91692-70-5 | |

| Record name | 2-chloro-6-phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Phenoxybenzonitrile and Analogues

Nucleophilic Aromatic Substitution (SNAr) Strategies for Benzonitrile (B105546) Aryl Ethers

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the formation of aryl ethers, including those of benzonitriles. masterorganicchemistry.com This reaction typically involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. masterorganicchemistry.com

Regioselective Phenoxide Displacement of Halogens (e.g., from 2-chloro-6-fluorobenzonitrile)

A common route to 2-chloro-6-phenoxybenzonitrile involves the regioselective displacement of a halogen from a dihalogenated benzonitrile precursor by a phenoxide nucleophile. A key example is the synthesis from 2-chloro-6-fluorobenzonitrile (B1630290). vulcanchem.comguidechem.com In this reaction, the fluorine atom is preferentially displaced over the chlorine atom. This regioselectivity is attributed to the higher electronegativity of fluorine, which activates the C-F bond towards nucleophilic attack. The electron-withdrawing nitrile group further assists in the removal of the chloro group with high regioselectivity compared to the fluoro group. researchgate.netresearchgate.net

A typical procedure involves the reaction of 2-chloro-6-fluorobenzonitrile with phenol (B47542) in the presence of a base such as potassium carbonate in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). vulcanchem.com The reaction can be efficiently promoted by microwave irradiation, significantly reducing the reaction time. vulcanchem.com

Optimization of Reaction Conditions and Catalyst Systems for SNAr Pathways

The efficiency of SNAr reactions for the synthesis of benzonitrile aryl ethers can be significantly influenced by reaction conditions and the use of catalysts. Optimization studies have explored various bases, solvents, and catalytic systems to enhance yields and reaction rates.

For instance, in the synthesis of substituted benzonitriles via SNAr, bases like potassium hydroxide (B78521) and triethylamine (B128534) have been shown to be effective. acs.org The choice of solvent is also critical, with options ranging from polar aprotic solvents like DMSO to greener alternatives like a mixture of water and 2-methyltetrahydrofuran (B130290) (2-MeTHF). vulcanchem.comacs.org The use of phase-transfer catalysts can be beneficial when dealing with reactants of differing solubilities. rsc.org

Recent advancements have also focused on photoredox-catalyzed SNAr reactions. These methods utilize a highly oxidizing acridinium (B8443388) photoredox catalyst to enable the cyanation of alkoxy arenes under mild, metal-free conditions. nsf.govosti.govnih.gov This approach has been successfully applied to the synthesis of benzonitriles from methoxyarenes and dimethoxyarenes. nsf.gov

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |

| 2-chloro-6-fluorobenzonitrile, Phenol | K₂CO₃ | DMSO | Microwave, 190°C, 6 min | This compound | 97% | vulcanchem.comacs.org |

| 2-bromo-1-fluoro-4-nitrobenzene, Benzylamine (B48309) | KOH | 2-MeTHF/H₂O | Flow | N-benzyl-2-bromo-4-nitroaniline | High | acs.org |

| Aryl ethers, Acetone cyanohydrin | Acridinium photoredox catalyst | - | Mild | Benzonitrile products | Moderate to excellent | nsf.gov |

| 4-fluorobiphenyl, 2-phenylpropionitrile | t-Bu-P4 (20 mol %), 4 Å MS | - | 80°C | 4-(1-cyano-1-phenylethyl)biphenyl | 91% | acs.org |

Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl-Nitrile Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cyanation of Halogenated Aromatics

Palladium-catalyzed cyanation of aryl halides is a powerful method for the synthesis of benzonitriles. psu.edursc.orgrsc.org This reaction has seen significant development since its inception, with various palladium catalysts and cyanide sources being explored to improve efficiency and substrate scope. rsc.orgresearchgate.net

Different cyanide sources can be employed, including potassium cyanide, copper(I) cyanide, and zinc cyanide. psu.edursc.orgmdpi.com The choice of ligand for the palladium catalyst is crucial for the reaction's success. Ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) have proven effective in these transformations. mdpi.com The reactions are typically carried out in solvents like dimethylacetamide or dioxane at elevated temperatures. psu.edumdpi.com

| Aryl Halide | Cyanide Source | Catalyst System | Solvent | Conditions | Product | Yield | Reference |

| 4-methoxyiodobenzene | CuCN | Pd₂(dba)₃, DPPF | 1,4-dioxane | Reflux | 4-methoxybenzonitrile | Good | psu.edu |

| Aryl bromides and active aryl chlorides | Zinc cyanide | Pd/C, dppf | Dimethylacetamide | 100–120 °C | Aryl cyanides | Moderate to good | mdpi.com |

| Aryl bromides and chlorides | K₄[Fe(CN)₆] | Palladium nanoparticles on zinc oxide | DMF | 130 °C, 12–17 h | Benzonitriles | Moderate to good | rsc.org |

Suzuki-Miyaura, Heck, and Stille Coupling Applications for Benzonitrile Scaffolds

The construction of the benzonitrile scaffold itself can be achieved through various palladium-catalyzed cross-coupling reactions, where a cyano-containing building block is coupled with another aromatic partner.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate. It is a widely used method for creating biaryl scaffolds. researchgate.netrsc.org For instance, the Suzuki-Miyaura coupling of 4-bromobenzonitrile (B114466) with phenylboronic acid, catalyzed by an immobilized palladium catalyst, can produce 4-cyanobiphenyl. researchgate.net The development of highly active catalyst systems has expanded the scope of this reaction to include challenging substrates like 2-pyridyl nucleophiles. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction has been utilized in the synthesis of various substituted benzonitriles. For example, the Heck reaction of aryl bromides with 1,2-diarylethenes can yield trisubstituted olefins, including benzonitrile derivatives. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is valued for its tolerance of a wide range of functional groups. organic-chemistry.orgrsc.org Stille couplings have been employed in the synthesis of benzonitrile-containing compounds, for example, by coupling a benzonitrile derivative bearing a halide with an organostannane. researchgate.net

| Coupling Reaction | Reactants | Catalyst System | Conditions | Product Example | Reference |

| Suzuki-Miyaura | 4-bromobenzonitrile, Phenylboronic acid | Immobilized Pd catalyst | Continuous-flow | 4-cyanobiphenyl | researchgate.net |

| Suzuki-Miyaura | 4-bromobenzonitrile, Phenylboronic acid | Bridged bis(N-heterocyclic carbene)palladium(II) complexes | CO pressure | Biaryl ketones | researchgate.net |

| Heck | 4-bromobenzonitrile, Phenylboronic acid | Pyridine-coordinated tridentate complex | Dioxane, 80°C | 4-phenylbenzonitrile | researchgate.net |

| Heck | Aryl bromides, 1,2-diarylethenes | Pd(OAc)₂, P(o-tol)₃ | DMF, K₂CO₃ | 4-((E)-1,2-diphenylvinyl)benzonitrile | researchgate.net |

| Stille | p-chlorobenzonitrile, 2-furyltributyltin | Pd(P(t-Bu)₃)₂/DABCO | Water, room temperature | 4-(2-furyl)benzonitrile | rsc.org |

| Stille | Benzonitrile with bromide, Phenyl stannane | Palladium acetate | - | Phenylbenzonitrile | researchgate.net |

Novel Benzonitrile Framework Assembly Techniques

Beyond traditional methods, novel techniques for the assembly of the benzonitrile framework are continuously being developed. These innovative approaches often aim for increased efficiency, milder reaction conditions, and the use of more sustainable reagents.

One such approach involves the photochemically-mediated cyclization of biaryl O-acetyl oximes to afford phenanthridines, where benzonitriles can be formed as byproducts. beilstein-journals.org Another novel method describes the synthesis of benzothiazole-benzonitrile based fluorescent chromophores through a multi-step sequence involving condensation and reduction reactions. researchgate.net

Furthermore, the use of metal-organic frameworks (MOFs) as catalysts has shown promise in the synthesis of benzonitriles from benzaldehydes. For instance, a magnetic mixed-metal MOF nanocomposite has been developed as a highly stable and recyclable catalyst for this transformation. researchgate.net

The development of new synthetic routes also includes the transformation of other functional groups into nitriles. A notable example is a three-step protocol for converting pyridines into benzonitriles, which involves N-oxidation, photochemical deconstruction, and subsequent formation of a nitrile-containing butadiene. researchgate.net

N-Heterocyclic Carbene-Catalyzed Annulation Protocols

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the construction of complex aromatic systems. chalmers.se One promising approach for the synthesis of substituted benzonitriles is through NHC-catalyzed benzannulation reactions. These reactions typically involve the [4+2] cycloaddition of a four-carbon building block with a two-carbon component, leading to the formation of a new benzene (B151609) ring.

While a specific NHC-catalyzed synthesis of this compound has not been detailed in the literature, the general principles of NHC-catalyzed benzannulation can be applied to construct its core structure. A plausible synthetic route could involve the reaction of an α,β-unsaturated aldehyde bearing a phenoxy group with a suitable two-carbon component containing the chloro and cyano functionalities, or vice-versa. The NHC catalyst would activate the aldehyde substrate, facilitating the annulation cascade. The reaction conditions, including the choice of NHC catalyst, base, and solvent, would be critical for achieving high yields and regioselectivity.

Table 1: Key Features of NHC-Catalyzed Benzannulation for Substituted Benzonitriles

| Feature | Description |

| Catalyst | N-Heterocyclic Carbene (e.g., derived from imidazolium (B1220033) or triazolium salts) |

| Reaction Type | [4+2] Annulation |

| Key Intermediates | Acyl azolium or homoenolate intermediates |

| Advantages | Mild reaction conditions, high functional group tolerance, potential for asymmetric synthesis |

| Challenges | Control of regioselectivity with unsymmetrical reactants |

Research into NHC-catalyzed synthesis of various substituted benzonitriles has demonstrated the versatility of this methodology. For instance, the reaction of enals with β-trifluoromethylenones has been shown to produce benzotrifluorides through a cascade reaction. Adapting such protocols to incorporate the chloro and phenoxy substituents required for this compound is a logical extension of this powerful synthetic strategy.

Electrochemical Synthesis of Related Halogenated Benzonitrile Precursors

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and simplifying purification procedures. rsc.org The synthesis of halogenated benzonitrile precursors, key intermediates for this compound, can be envisioned through electrochemical pathways.

The electrochemical halogenation of benzonitrile derivatives is a viable strategy. Anodic oxidation can be employed to generate halogenating species in situ, which can then react with the aromatic ring. The regioselectivity of the halogenation can be influenced by the directing effects of the nitrile group and any other substituents present on the ring. For example, the electrochemical chlorination of benzonitrile in the presence of a suitable chloride source could be optimized to favor the formation of ortho-substituted products.

Furthermore, the electrochemical synthesis of diaryl ethers has been reported, providing a potential route to the phenoxy moiety of the target molecule. researchgate.net This could involve the anodic coupling of a substituted phenol with a halogenated benzonitrile. The reaction conditions, such as the electrode material, solvent, and supporting electrolyte, would need to be carefully controlled to achieve efficient coupling.

Table 2: Electrochemical Approaches for Halogenated Benzonitrile Precursor Synthesis

| Electrochemical Method | Application | Key Parameters |

| Anodic Halogenation | Introduction of chlorine onto a benzonitrile scaffold | Electrode material, current density, electrolyte |

| Anodic C-O Coupling | Formation of the diaryl ether linkage | Substrate concentration, solvent, potential |

Recent advancements in electrochemical synthesis have demonstrated the conversion of primary amines to nitriles, which could be another avenue for constructing the benzonitrile core under mild, electrochemical conditions. acs.org

Stereochemical Control in Synthesis of Substituted Phenoxybenzonitriles

The presence of bulky ortho substituents, such as the chloro and phenoxy groups in this compound, can lead to restricted rotation around the C-O bond of the diaryl ether, giving rise to atropisomerism. Atropisomers are stereoisomers that are stable enough to be isolated due to hindered rotation. The synthesis of single enantiomers of such axially chiral compounds is a significant challenge in modern organic chemistry.

Recent breakthroughs in NHC-catalyzed atroposelective synthesis offer a powerful tool for controlling the stereochemistry of diaryl ethers. chemrxiv.orgnih.gov These methods often rely on the desymmetrization of a prochiral diaryl ether dialdehyde (B1249045) through an NHC-catalyzed esterification with an alcohol. chemrxiv.org The chiral NHC catalyst differentiates between the two enantiotopic aldehyde groups, leading to the formation of a single enantiomer of the mono-ester product with high enantioselectivity.

While this specific methodology has been applied to dialdehydes, the underlying principle of NHC-catalyzed atroposelective desymmetrization could be adapted for the synthesis of chiral this compound analogues. For instance, a prochiral precursor containing two identical functional groups that can be differentiated by a chiral NHC catalyst could be designed.

Table 3: Strategies for Stereochemical Control in Diaryl Ether Synthesis

| Strategy | Description | Key Elements |

| NHC-Catalyzed Atroposelective Desymmetrization | Enantioselective functionalization of a prochiral diaryl ether. | Chiral N-Heterocyclic Carbene, Prochiral substrate |

| Transition Metal-Catalyzed Asymmetric C-H Functionalization | Directed C-H activation to install a functional group in an enantioselective manner. | Chiral ligand, Transition metal catalyst (e.g., Iridium) |

| Dynamic Kinetic Resolution | Resolution of a racemic mixture of atropisomers where one enantiomer is continuously racemized. | Chiral catalyst, Racemizing conditions |

Another emerging strategy for the synthesis of axially chiral biaryls is the use of chiral bidentate boryl ligands in iridium-catalyzed C-H borylation. acs.org This method has been successfully applied to the ether-directed enantioselective C(sp²)–H borylation for constructing axially chiral biaryls. acs.org Adapting such a C-H activation approach to a suitably substituted phenoxybenzonitrile precursor could provide a novel and efficient route to enantiomerically enriched target molecules.

Reaction Mechanisms and Chemical Transformations of 2 Chloro 6 Phenoxybenzonitrile

Mechanistic Investigations of Nucleophilic Attack and Substitution Reactions

The presence of a chlorine atom on the aromatic ring of 2-Chloro-6-phenoxybenzonitrile makes it a substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the chloride ion. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to occur. The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

The general mechanism for nucleophilic aromatic substitution can be described in two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (chlorine in this case), forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex).

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.

For this compound, the nitrile (-CN) and chloro (-Cl) groups influence the position of nucleophilic attack.

Elucidation of Electron-Withdrawing Effects of Nitrile and Chloro Groups on Aromatic Reactivity

The reactivity of an aromatic ring is significantly influenced by the electronic properties of its substituents. Both the nitrile (-CN) and chloro (-Cl) groups in this compound are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution and activate it towards nucleophilic substitution. libretexts.orguomustansiriyah.edu.iqlibretexts.org

These groups withdraw electron density from the benzene (B151609) ring through two primary mechanisms:

Inductive Effect: This is the withdrawal of electrons through the sigma (σ) bond due to the electronegativity difference between the substituent atoms and the carbon atom of the benzene ring. libretexts.orguomustansiriyah.edu.iqlibretexts.org Both chlorine and the nitrogen of the nitrile group are more electronegative than carbon, leading to a significant inductive withdrawal of electron density from the ring. libretexts.orguomustansiriyah.edu.iq

The combined electron-withdrawing effects of the chloro and nitrile groups make the aromatic ring of this compound electron-poor, which destabilizes the carbocation intermediate formed during electrophilic aromatic substitution, thus increasing the activation energy for such reactions. libretexts.orglibretexts.org Conversely, this electron deficiency makes the ring more susceptible to attack by nucleophiles, accelerating the rate of nucleophilic aromatic substitution. masterorganicchemistry.com The placement of these electron-withdrawing groups ortho and para to the leaving group further enhances the rate of nucleophilic substitution. masterorganicchemistry.com

Cycloaddition Reactions Involving Benzonitrile-Derived Nitrile Oxides

Benzonitrile (B105546) derivatives can be converted into nitrile oxides, which are versatile 1,3-dipoles that readily participate in cycloaddition reactions. mdpi.combeilstein-journals.org These reactions are powerful tools for the synthesis of five-membered heterocyclic compounds. beilstein-journals.org

Intermolecular [3+2] Cycloadditions

Nitrile oxides, generated in situ from the corresponding benzonitrile, can undergo intermolecular [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. mdpi.combeilstein-journals.org This type of reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a concerted process that leads to the formation of a five-membered ring. beilstein-journals.orgicm.edu.pl The regioselectivity of these reactions is governed by both steric and electronic factors, which can often be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction of a nitrile oxide with an alkene typically yields a Δ²-isoxazoline. beilstein-journals.org

The general scheme for an intermolecular [3+2] cycloaddition is as follows:

Ar-C≡N+-O- + R-CH=CH-R' → Ar-C(O-N=C(R'))-CH(R)

Intramolecular Cyclization Pathways (e.g., Isoxazoline (B3343090) Formation)

When the dipolarophile is part of the same molecule as the nitrile oxide, an intramolecular [3+2] cycloaddition can occur, leading to the formation of fused heterocyclic systems. beilstein-journals.orgresearchgate.net This intramolecular pathway is often favored due to entropic factors. For instance, a molecule containing both a nitrile oxide and an alkene moiety can cyclize to form a polycyclic structure containing an isoxazoline ring. beilstein-journals.orgbeilstein-journals.org The regiochemistry of the cyclization follows the same principles as the intermolecular counterpart, with the oxygen of the nitrile oxide typically attaching to the more substituted carbon of the double bond. beilstein-journals.org

Reductive Denitrogenation and Hydrogenation Mechanisms of the Nitrile Moiety

The nitrile group of this compound can undergo reduction to either an amine or be completely removed (denitrogenation).

Hydrogenation to Amines: The nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. ic.ac.uk

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent that reacts violently with water and must be used in dry, aprotic solvents like diethyl ether or tetrahydrofuran. ic.ac.uk The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by further reduction of the intermediate imine.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is typically carried out under pressure.

Reductive Denitrogenation: While less common, it is possible to remove the nitrile group entirely. This process often requires harsher reaction conditions.

Pathways of Oxidation and Functional Group Interconversions on the Phenoxy and Chlorinated Moieties

The phenoxy and chlorinated moieties of this compound can also undergo various chemical transformations. slideshare.netsolubilityofthings.com

Oxidation: Oxidation reactions can target different parts of the molecule. solubilityofthings.comimperial.ac.uk

Oxidation of the Phenoxy Group: The phenoxy group is generally stable to oxidation. However, under harsh oxidative conditions, cleavage of the ether linkage or oxidation of the aromatic ring could occur.

Oxidation of the Chlorinated Ring: The chlorinated benzene ring is also relatively resistant to oxidation.

Functional Group Interconversions: Functional group interconversions (FGIs) are processes that transform one functional group into another. ic.ac.ukslideshare.net

Phenoxy Moiety: The ether linkage of the phenoxy group can potentially be cleaved under specific conditions, for example, using strong acids like HBr or HI, to yield a phenol (B47542) and a chlorobenzene (B131634) derivative.

Chlorinated Moiety: The chlorine atom can be replaced by other functional groups through nucleophilic aromatic substitution, as discussed in section 3.1. For example, reaction with sodium hydroxide (B78521) at high temperature and pressure can replace the chlorine with a hydroxyl group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to form new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom.

Below is a table summarizing some potential functional group interconversions for this compound:

| Starting Functional Group | Reagent/Condition | Product Functional Group |

| Nitrile (-CN) | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Chloro (-Cl) | Nucleophile (e.g., RO⁻, R₂N⁻) | Substituted product (-OR, -NR₂) |

| Phenoxy Ether (-OAr) | Strong Acid (e.g., HBr) | Phenol (-OH) |

Thermal and Photochemical Reactivity of this compound

The thermal and photochemical stability and reaction pathways of this compound are dictated by the interplay of its chloro, phenoxy, and cyano substituents on the benzene ring.

Thermal Reactivity

Generally, aromatic nitriles exhibit significant thermal stability. For instance, polymers that incorporate phenoxy and benzonitrile units are known for their high thermal degradation temperatures. rsc.org Substituted benzonitriles can also possess high thermal stability, with decomposition onsets observed in the range of 350–383 °C for some derivatives. However, the presence of a chlorine atom can influence the decomposition pathway. Upon heating to decomposition, compounds containing chlorophenoxy groups may emit toxic vapors, including hydrogen chloride.

The thermal decomposition of this compound would likely proceed through the cleavage of the weakest bonds in the molecule. The ether linkage (C-O bond) and the carbon-chlorine bond (C-Cl) are potential sites for initial thermal fragmentation.

Potential Thermal Decomposition Pathways:

Homolytic Cleavage of the C-O Bond: This would generate a 2-chloro-6-cyanophenyl radical and a phenoxy radical. These reactive intermediates could then undergo a variety of secondary reactions, such as hydrogen abstraction from other molecules or recombination to form new, more complex products.

Homolytic Cleavage of the C-Cl Bond: This would result in the formation of a 2-phenoxybenzonitrile (B1600763) radical and a chlorine radical. The highly reactive chlorine radical can initiate further decomposition reactions.

Intramolecular Rearrangements: At elevated temperatures, intramolecular cyclization or rearrangement reactions might occur, potentially leading to the formation of heterocyclic compounds.

A definitive thermal decomposition profile would require experimental analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), to determine the precise decomposition temperatures and the nature of the degradation products.

Photochemical Reactivity

The photochemical behavior of this compound is anticipated to be influenced by the absorption of ultraviolet (UV) light, leading to electronically excited states that can undergo various transformations. The reactivity will be a composite of the known photoreactions of aromatic ethers, chlorinated aromatic compounds, and aromatic nitriles.

Expected Photochemical Transformations:

Photo-Claisen Rearrangement: A common photochemical reaction for aromatic ethers is the photo-Claisen rearrangement. Upon UV irradiation, the ether bond can undergo homolytic cleavage, forming a radical pair (a 2-chloro-6-cyanophenyl radical and a phenoxy radical) within a solvent cage. These radicals can then recombine at the ortho or para positions of the phenoxy group, leading to the formation of substituted phenols.

Photoreduction and Dechlorination: The carbon-chlorine bond in aromatic chlorides can be susceptible to photochemical cleavage. In the presence of a hydrogen-donating solvent or other reagents, this can lead to the reductive dechlorination of the molecule, yielding 2-phenoxybenzonitrile.

Photosubstitution: The excited state of the molecule may be more susceptible to nucleophilic attack, potentially leading to the substitution of the chlorine atom by other functional groups present in the reaction medium.

Reactions involving the Nitrile Group: Aromatic nitriles can participate in photo-induced electron transfer processes. researchgate.net Depending on the reaction conditions and the presence of electron donors or acceptors, the nitrile group could be involved in various photochemical reactions.

Studies on the photolysis of 2-chlorobenzonitrile (B47944), a structural component of the target molecule, have shown that it can degrade to form other chlorinated and non-chlorinated benzonitrile derivatives. epa.gov For example, aqueous photolysis of a related compound, clofentezine, which degrades to 2-chlorobenzonitrile, yielded 2-chlorobenzaldehyde (B119727) and 2-chlorobenzamide (B146235) as minor products in addition to the major product, 2-chlorobenzonitrile itself, after 31 days. epa.gov

The following table summarizes potential photochemical products based on the reactivity of analogous compounds.

| Reactant | Reaction Type | Potential Products | Relevant Analogy |

| This compound | Photo-Claisen Rearrangement | 2-Chloro-6-(2-hydroxyphenyl)benzonitrile, 2-Chloro-6-(4-hydroxyphenyl)benzonitrile | Aromatic ethers |

| This compound | Photoreductive Dechlorination | 2-Phenoxybenzonitrile | Chlorinated aromatic compounds |

| This compound | Photodegradation | 2-Phenoxybenzaldehyde, 2-Phenoxybenzamide | 2-Chlorobenzonitrile derivatives epa.gov |

It is important to note that the quantum yields and the distribution of photoproducts would be highly dependent on the specific reaction conditions, including the wavelength of light used, the solvent, and the presence of other reactive species. A detailed investigation using techniques such as flash photolysis and product analysis studies would be necessary to fully elucidate the photochemical pathways of this compound.

Computational and Theoretical Investigations of 2 Chloro 6 Phenoxybenzonitrile Molecular Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have proven to be powerful tools for investigating the molecular properties of complex organic compounds. researchgate.netresearchgate.net These computational approaches allow for the detailed examination of electronic structure, spectroscopic properties, and conformational possibilities, providing insights that complement experimental findings. researchgate.netresearchgate.netmdpi.com For instance, methods like B3LYP with various basis sets, such as 6-311++G(2d,2p), are commonly employed to optimize molecular geometries and predict a range of chemical parameters. researchgate.net

The electronic properties of aromatic systems are critical to understanding their reactivity and potential applications. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to this understanding. The energy difference between them, the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical reactivity. researchgate.net

For similar benzonitrile (B105546) derivatives, the HOMO is often localized on the benzene (B151609) π-system, while the LUMO is concentrated on the electron-withdrawing nitrile group. The presence of substituents like chlorine and a phenoxy group can influence the energies of these orbitals. For instance, chlorine's electrophilicity can impact cross-coupling reactions. Computational studies on related molecules have calculated HOMO-LUMO gaps, ionization potentials, and electron affinities, which are crucial for understanding charge-transfer interactions. researchgate.net

| Property | Calculated Value |

| HOMO-LUMO Gap | 5.1 eV |

| Ionization Potential | 9.3 eV |

| Electron Affinity | 1.2 eV |

| Dipole Moment | 4.2 Debye |

| Data derived from computational analysis of a related benzonitrile derivative. |

Time-dependent DFT (TD-DFT) calculations are instrumental in predicting the excited state properties of molecules, including their absorption wavelengths and excitation energies. researchgate.net These calculations can explain and illustrate electronic absorption properties by analyzing the transitions between frontier molecular orbitals. researchgate.netresearchgate.net For example, in a related benzonitrile derivative, TD-DFT calculations predicted a strong UV absorption at 265 nm, corresponding to a π→π* transition. Understanding these photoinduced phenomena is crucial for applications in materials science and photochemistry. researchgate.net

Theoretical vibrational analysis through methods like DFT is a valuable tool for interpreting experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net By calculating harmonic vibrational frequencies and performing a normal coordinate analysis (NCA) with scaled quantum mechanical force fields (SQMFF), researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net For benzonitrile derivatives, the characteristic C≡N stretching vibration is a key feature, typically appearing in the 2220-2240 cm⁻¹ range in the infrared spectrum with strong Raman intensity. researchgate.netresearchgate.net The position and intensity of this band can be influenced by substituents on the benzene ring. researchgate.net Computational methods can predict these frequencies and their corresponding intensities, aiding in the structural confirmation of the molecule. researchgate.netresearchgate.net

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. nih.gov For molecules with rotatable bonds, such as the ether linkage in 2-chloro-6-phenoxybenzonitrile, computational methods can be used to analyze the energetic landscape of rotation. mdpi.com By performing relaxed potential energy surface (PES) scans, where a specific dihedral angle is systematically varied, the energy barriers between different conformers can be calculated. mdpi.com These barriers, which can be in the range of a few to over 20 kcal/mol, determine the rate of interconversion between rotational isomers. mdpi.comcopernicus.org The presence of bulky substituents can significantly hinder rotation and influence the preferred conformation of the molecule. mdpi.comcsic.es

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

Molecular dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time, providing insights into its dynamic behavior and the influence of the surrounding environment. copernicus.orgclaudiozannoni.it By simulating the molecule in the presence of explicit solvent molecules, MD can capture the effects of solvation on conformational preferences and dynamics. mdpi.comnih.gov This is particularly important for understanding how a molecule will behave in a real-world solution or biological environment. nih.gov For example, MD simulations can predict how solvent polarity might affect the stability of different conformers. The combination of MD with quantum mechanical calculations can provide a comprehensive picture of a molecule's behavior. claudiozannoni.it

Mechanistic Computational Studies of Key Reactions (e.g., Transition State Analysis)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. youtube.comrsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. youtube.comnih.gov Transition state analysis allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding selectivity. researchgate.nete3s-conferences.org For complex reactions, computational studies can reveal intricate mechanistic details that are difficult or impossible to determine experimentally. youtube.commdpi.com For instance, in nucleophilic substitution reactions, computational models can predict how the solvent and the nature of the nucleophile affect the reaction's energy profile. researchgate.net These studies are vital for designing new catalysts and optimizing reaction conditions. youtube.comnih.gov

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial in determining the physical and chemical properties of molecular systems, influencing everything from crystal packing to biological activity. nih.gov These interactions, which are fundamentally electrostatic in nature, are the attractive or repulsive forces between molecules or parts of a molecule, distinct from the stronger covalent bonds that hold atoms together within a molecule. libretexts.orgebsco.com The primary intermolecular forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonds. ebsco.comsavemyexams.com

For the this compound molecule, an analysis of its structure—comprising a chlorinated benzene ring, a nitrile group, and a phenoxy group—suggests the presence of specific intermolecular forces that dictate its behavior in condensed phases.

Expected Intermolecular Forces in this compound:

| Type of Force | Presence in this compound | Description |

| London Dispersion Forces | Yes | These temporary attractive forces arise from the constant motion of electrons, which can create instantaneous, temporary dipoles. savemyexams.com They are present between all molecules, and their strength generally increases with the number of electrons and the surface area of the molecule. savemyexams.com |

| Dipole-Dipole Attractions | Yes | The this compound molecule is polar due to the presence of electronegative chlorine, nitrogen, and oxygen atoms. This creates a permanent molecular dipole. Dipole-dipole forces are the electrostatic attractions between the partial positive end of one polar molecule and the partial negative end of another. libretexts.orgebsco.com These forces are generally stronger than London dispersion forces for molecules of similar size. libretexts.org |

Theoretical chemistry provides tools to investigate these weak interactions in detail. Methods such as Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis based on reduced density gradients are employed to identify and characterize interactions like hydrogen bonds and CH-π interactions in complex molecular structures. rsc.org Hirshfeld surface analysis is another computational technique used to examine intermolecular contacts within a crystal lattice. rsc.org While detailed computational studies applying these specific methods to this compound are not prominent in the surveyed literature, the foundational structure of the molecule indicates that dipole-dipole forces and London dispersion forces are the principal non-covalent interactions governing its physical properties.

Theoretical Insights into Dipole Moments and Electron Affinities

Computational chemistry offers profound insights into the electronic properties of molecules, such as their dipole moments and electron affinities. These parameters are essential for understanding a molecule's polarity, charge distribution, and reactivity.

The dipole moment (µ) is a quantitative measure of the separation of positive and negative charges within a molecule. imist.ma In polar molecules, where electrons are not shared equally between atoms due to differences in electronegativity, a permanent dipole exists. libretexts.org The this compound molecule, with its electron-withdrawing chloro and nitrile groups and the ether linkage, possesses a significant charge imbalance, resulting in a permanent dipole moment. Theoretical methods, particularly Density Functional Theory (DFT), are commonly used to calculate molecular dipole moments, providing a vector that represents the charge movement across the molecule. imist.ma

The electron affinity (EA) of a molecule is defined as the energy released when an electron is added to a neutral molecule in its gaseous state to form a negative ion. mst.edu It is a critical descriptor of a molecule's ability to accept an electron. A positive electron affinity indicates that the resulting anion is more stable than the neutral molecule. Predicting electron affinities with high accuracy is a known challenge for computational methods, though DFT and other advanced techniques like the equation-of-motion coupled-cluster (EOMCC) method have been used to provide qualitatively useful and, in some cases, quantitatively reliable results. mst.eduarxiv.org The presence of strong electron-withdrawing groups, such as the nitrile (-C≡N) group in this compound, would be expected to contribute to a positive electron affinity.

While specific computational studies detailing the dipole moment and electron affinity for this compound were not found in the surveyed literature, the table below outlines the properties that would be determined in such a theoretical investigation.

Theoretical Electronic Properties of this compound:

| Property | Description | Typical Computational Method |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | Density Functional Theory (DFT) |

| Electron Affinity (EA) | The energy change upon the addition of an electron to the neutral molecule. | DFT, Coupled-Cluster (CC) methods |

Advanced Spectroscopic Characterization of 2 Chloro 6 Phenoxybenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity and Local Environments

The ¹H and ¹³C NMR spectra of 2-Chloro-6-phenoxybenzonitrile provide the foundational data for its structural verification. While complete experimental data sets are not publicly available in all literature, the expected chemical shifts and coupling patterns can be predicted based on the substituent effects and analysis of similar structures. rsc.orglookchem.com

The ¹H NMR spectrum is expected to show signals corresponding to the eight distinct aromatic protons. The protons on the phenoxy ring typically appear as a complex multiplet system, while the three protons on the chlorobenzonitrile ring exhibit distinct downfield shifts due to the electronic effects of the attached chloro, phenoxy, and nitrile groups.

The ¹³C NMR spectrum provides information on each of the 13 carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the 115-120 ppm range. The carbons directly bonded to the electronegative chlorine and oxygen atoms (C-Cl and C-O) would be significantly deshielded, appearing at lower fields. Aromatic carbons typically resonate in the 110-160 ppm region. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Spectroscopy Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 6.8 - 7.8 | Complex multiplets expected due to spin-spin coupling. |

| Nitrile Carbon | ¹³C NMR | ~117 | Characteristic shift for a benzonitrile (B105546). |

| Aromatic Carbons | ¹³C NMR | 110 - 165 | Shifts are influenced by substituents (-Cl, -OPh, -CN). |

| C-O | ¹³C NMR | ~160 | Carbon attached to the phenoxy group. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To definitively assign each proton and carbon signal and map the complete molecular connectivity, two-dimensional (2D) NMR experiments are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In this compound, COSY spectra would reveal cross-peaks between adjacent protons on both the phenoxy and the chlorobenzonitrile rings, allowing for the delineation of the separate spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹J C-H coupling). github.io This is crucial for assigning the carbon signals corresponding to the protonated aromatic carbons. Quaternary carbons, such as the nitrile carbon and those bearing the chloro and phenoxy substituents, will be absent from the HSQC spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and the functional groups it contains.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. lookchem.com The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key structural motifs.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N (Nitrile) | Stretching | 2220 - 2240 | Medium to Strong |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1200 - 1275 | Strong |

| C-Cl (Aryl Chloride) | Stretching | 1000 - 1100 | Medium |

| C=C (Aromatic Ring) | Stretching | 1400 - 1600 | Variable |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

The most prominent peak would be the nitrile (C≡N) stretch, which is characteristic and appears in a relatively uncongested region of the spectrum. researchgate.net The strong absorption from the aryl ether C-O-C asymmetric stretch is also a key diagnostic feature.

Raman Spectroscopy for Molecular Vibrational Modes and Conjugation Effects

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum is valuable for analyzing the skeletal vibrations of the aromatic rings and the effects of electronic conjugation.

The nitrile stretch (C≡N) is also strongly active in Raman spectroscopy. researchgate.net The positions of the aromatic ring breathing modes can be sensitive to the substitution pattern and the conjugation between the phenoxy group, the nitrile group, and the benzene (B151609) rings. The C-Cl stretch, while visible in the IR, also gives a characteristic Raman signal. Analysis of the Raman shifts can provide insight into the planarity and electronic communication between the two aromatic systems linked by the ether oxygen. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. uni.lu For this compound (C₁₃H₈ClNO), the calculated monoisotopic mass is 229.02943 Da. uni-saarland.de HRMS can confirm this exact mass with high precision (typically within 5 ppm), which is a definitive piece of evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Under electron ionization (EI), the molecular ion (M⁺˙) will undergo fragmentation through characteristic pathways. libretexts.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct / Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | [C₁₃H₉ClNO]⁺ | 230.03671 | Protonated molecule, common in ESI/CI |

| [M]⁺˙ | [C₁₃H₈ClNO]⁺˙ | 229.02888 | Molecular ion, common in EI |

| [M-Cl]⁺ | [C₁₃H₈NO]⁺ | 194.05999 | Loss of chlorine radical |

| [M-C₇H₄N]⁺ | [C₆H₄ClO]⁺ | 127.99454 | Cleavage of the ether bond |

Data predicted by computational tools. uni-saarland.de

Key fragmentation pathways would likely include the loss of a chlorine radical (Cl˙), cleavage of the ether bond to produce phenoxy and chlorobenzonitrile fragments, and the loss of small neutral molecules like CO or HCN from larger fragments. The presence of the characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) in the molecular ion and any chlorine-containing fragments provides additional confirmation of the structure.

Photoelectron Imaging Spectroscopy for Electronic State Characterization

Photoelectron imaging spectroscopy is a powerful technique for probing the electronic structure of molecules by analyzing the kinetic energy and angular distribution of electrons ejected upon ionization by a known energy source. brown.edunih.gov This method provides detailed information about the energies of the occupied molecular orbitals and the nature of the electronic transitions.

In a typical experiment, a molecule is ionized by a photon, and the resulting photoelectron is projected onto a position-sensitive detector. This creates a 2D image that can be mathematically reconstructed to yield the photoelectron spectrum, which plots electron counts versus kinetic energy, and the photoelectron angular distribution. The kinetic energy of the ejected electrons is directly related to the binding energy of the electrons in the molecule.

For a molecule like this compound, photoelectron spectroscopy can be used to:

Determine Ionization Energies: The energy required to remove an electron from a specific molecular orbital can be precisely measured. This provides fundamental data on the molecule's electronic stability.

Characterize Molecular Orbitals: The spectra can reveal the energetic ordering and nature (e.g., π, σ, or lone pair) of the valence molecular orbitals. The presence of the chlorine atom, the phenoxy group, and the nitrile group will lead to distinct features in the photoelectron spectrum corresponding to orbitals localized on these functionalities as well as delocalized π-orbitals of the aromatic systems.

Investigate Electronic Coupling: The technique can probe the electronic interactions between the different substituents and the benzonitrile core. For instance, it can elucidate how the phenoxy and chloro groups electronically influence the benzonitrile π-system.

While specific photoelectron imaging data for this compound is not publicly available, studies on related molecules like cyanocyclopentadienide and various benzene derivatives demonstrate the utility of this technique. nih.govbrown.edunih.gov For example, high-resolution photoelectron imaging of the cryogenically cooled cyanocyclopentadienide anion allowed for the accurate determination of the electron affinity of the corresponding radical and the identification of low-lying excited states. brown.edu Such studies highlight the potential of photoelectron imaging to unravel complex electronic structures and vibronic coupling in molecules containing cyano groups. brown.edu

Table 1: Potential Information Obtainable from Photoelectron Imaging of this compound

| Parameter | Description |

| Ionization Energy (IE) | The minimum energy required to remove an electron from the molecule. |

| Vertical Detachment Energy (VDE) | The energy difference between the ground state of the anion and the neutral molecule at the anion's geometry. |

| Adiabatic Electron Affinity (AEA) | The energy difference between the ground vibrational state of the anion and the ground vibrational state of the neutral molecule. |

| Photoelectron Angular Distribution (PAD) | Provides information about the symmetry of the molecular orbital from which the electron is ejected. |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Emission Properties

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques used to study the electronic transitions in molecules. drawellanalytical.com UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. drawellanalytical.com Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule as it relaxes from an excited electronic state back to a lower state. drawellanalytical.combiocompare.com

For this compound, the UV-Vis absorption spectrum would be expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic rings and n-π* transitions associated with the nitrile group and the oxygen and chlorine atoms. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.

Fluorescence spectroscopy provides complementary information about the excited states. After a molecule absorbs light and reaches an excited state, it can lose energy through various pathways, one of which is the emission of a photon (fluorescence). The fluorescence spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). The quantum yield of fluorescence (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime are important parameters that characterize the emission properties of a molecule.

Table 2: Expected Spectroscopic Data from UV-Vis and Fluorescence Analysis of this compound

| Spectroscopic Technique | Measured Parameter | Information Gained |

| UV-Vis Absorption Spectroscopy | λmax (Wavelength of maximum absorbance) | Energy of electronic transitions (e.g., π-π, n-π) |

| Molar Absorptivity (ε) | Probability of a specific electronic transition | |

| Fluorescence Spectroscopy | λem (Wavelength of maximum emission) | Energy of the lowest excited singlet state |

| Quantum Yield (Φf) | Efficiency of the fluorescence process | |

| Fluorescence Lifetime (τ) | Time spent in the excited state before returning to the ground state |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. libretexts.org

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would reveal the relative orientation of the phenoxy group with respect to the benzonitrile ring.

Crystal Packing: How the molecules are arranged in the crystal lattice. This includes information on intermolecular interactions such as π-π stacking, halogen bonding, and other van der Waals forces that stabilize the crystal structure.

Unit Cell Parameters: The dimensions of the unit cell, which is the basic repeating unit of the crystal lattice.

While a crystal structure for isolated this compound is not publicly available, crystal structures of this compound in complex with proteins, such as HIV-1 reverse transcriptase, have been reported. fuw.edu.plfuw.edu.pl These structures demonstrate that the molecule can adopt specific conformations to fit into the binding pockets of enzymes. However, it is important to note that the conformation observed in a protein-ligand complex may differ from that in the pure crystalline state due to the specific interactions with the protein. Studies on related small organic molecules have shown how X-ray crystallography can reveal detailed structural information and intermolecular interactions. researchgate.netscielo.br

Table 3: Potential Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | Describes the conformation of the molecule, such as the twist of the phenoxy group relative to the benzonitrile ring. |

| Intermolecular Interactions | Details of non-covalent interactions (e.g., hydrogen bonds, π-stacking) that govern the crystal packing. |

Novel Applications of 2 Chloro 6 Phenoxybenzonitrile in Advanced Materials and Chemical Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

2-Chloro-6-phenoxybenzonitrile serves as a crucial building block in the multi-step synthesis of more intricate organic molecules. vulcanchem.comacs.org Its utility as an intermediate stems from the reactivity of its functional groups, which can be selectively transformed to introduce new functionalities and build molecular complexity.

A primary application of this compound is as a precursor for the synthesis of substituted benzylamines. vulcanchem.comacs.org The nitrile group of this compound can be readily reduced using reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether to yield 2-chloro-6-phenoxybenzylamine (B1351066). vulcanchem.comacs.org This transformation is a key step in the synthesis of various biologically active compounds and functional materials. For instance, 2-chloro-6-phenoxybenzylamine is a versatile intermediate for the preparation of triazole derivatives, which are a class of compounds with significant interest in medicinal chemistry. vulcanchem.com

The synthesis of this compound itself can be achieved through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-fluoro-6-chlorobenzonitrile with phenol (B47542) in the presence of a base like potassium carbonate (K₂CO₃) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). vulcanchem.com This reaction proceeds with high selectivity, where the more reactive fluorine atom is displaced by the phenoxide ion.

Furthermore, the chloro and phenoxy groups on the aromatic ring of this compound can influence the reactivity of the molecule and provide sites for further modification, making it a strategic starting material for a range of complex targets.

Table 1: Synthesis and Reactions of this compound

| Reaction Type | Reactants | Reagents/Conditions | Product |

| Synthesis | 2-Fluoro-6-chlorobenzonitrile, Phenol | K₂CO₃, DMSO, 190°C (microwave) | This compound |

| Reduction | This compound | LiAlH₄, Anhydrous diethyl ether, 0°C to RT | 2-Chloro-6-phenoxybenzylamine |

| Further Synthesis | 2-Chloro-6-phenoxybenzylamine | Dimethyl cyanodithioiminocarbonate, Hydrazine hydrate, Ethanol, 90°C (microwave) | N3-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine derivatives |

Incorporation into Polymeric Materials and Copolymers with Tunable Properties

The benzonitrile (B105546) moiety is a valuable component in the design of high-performance polymers, and the structural features of this compound make it a promising candidate for incorporation into polymeric materials. While direct studies on the polymerization of this compound are not extensively documented, research on analogous compounds highlights the potential of the 2-chlorobenzonitrile (B47944) scaffold in polymer synthesis. kpi.ua

A general method for preparing polyarylether alternating copolymers with pendent cyano groups has been developed using 2-chloro-6-fluorobenzonitrile (B1630290) as a key monomer. kpi.ua This process leverages the differential reactivity of the halogen substituents. The more labile fluorine atom is selectively displaced by a diphenoxide in the first step. The resulting intermediate, a bis(3-chloro-2-cyanophenyl)ether, then reacts with a second, different bisphenoxide to displace the chloro groups and form the alternating copolymer. kpi.ua The resulting polyarylethers are often soluble and can be processed from solution to form transparent, flexible films. kpi.ua The pendent cyano groups can undergo crosslinking reactions at elevated temperatures, leading to materials with high solvent resistance. kpi.ua

This synthetic strategy suggests that this compound could potentially be used in a similar fashion, reacting with diphenols to create novel polyarylethers. The phenoxy group would remain as a stable substituent on the polymer backbone, influencing the final properties of the material, such as its thermal stability, solubility, and mechanical characteristics. The ability to introduce different functional groups through the choice of diphenols allows for the tuning of the polymer's properties for specific applications. gatech.edunih.govosti.gov

Table 2: Potential Polymerization Reaction Involving this compound Scaffold

| Polymerization Step | Reactants | Product |

| 1. Monomer Functionalization (analogy) | 2-Chloro-6-fluorobenzonitrile, Diphenoxide 1 | Bis(3-chloro-2-cyanophenyl)ether |

| 2. Polymerization | Bis(3-chloro-2-cyanophenyl)ether, Diphenoxide 2 | Alternating Polyarylether Copolymer |

Applications in Photonics and Optoelectronics, including Light-Emitting Systems

While specific research on the direct application of this compound in photonics and optoelectronics is limited, the broader class of benzonitrile derivatives has shown significant promise in these fields. mdpi.com The benzonitrile scaffold is a common structural motif in molecules designed for optical applications due to its electronic properties and stability. nih.gov

In the realm of light-emitting systems, benzonitrile can act as a solvent for functional dyes, such as azobenzene (B91143) derivatives. researchgate.net The properties of the solvent can influence the isomerization behavior of these dyes, which is a key process in some light-responsive systems. researchgate.net The presence of the chloro and phenoxy groups in this compound could further modulate the electronic environment and intermolecular interactions, potentially influencing the performance of such systems.

Furthermore, the benzonitrile group is a known component in the design of materials for organic light-emitting diodes (OLEDs). Donor-acceptor copolymers containing functionalized benzotriazole (B28993) units, for example, exhibit tunable emission properties. mdpi.com The electron-withdrawing nature of the nitrile group can be harnessed to create materials with specific energy levels, which is crucial for efficient charge injection and recombination in OLEDs. The this compound scaffold could be incorporated into such copolymer backbones to fine-tune their photophysical properties. beilstein-journals.org

Development of Chemical Sensors and Detection Systems

Currently, there is a lack of specific studies detailing the use of this compound in the development of chemical sensors and detection systems. However, the fundamental properties of the molecule suggest potential avenues for exploration in this area. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, which are often the basis for molecular recognition in chemical sensors. The aromatic ring system could also be functionalized to introduce specific binding sites for target analytes.

Precursor for Advanced Dyes, Pigments, and Liquid Crystals (as exemplified by benzonitrile scaffold derivatives)

The benzonitrile scaffold is a well-established building block in the synthesis of advanced dyes, pigments, and liquid crystals. nih.govossila.comwhiterose.ac.uk Although direct examples using this compound are not prevalent, the known chemistry of benzonitrile derivatives provides a strong indication of its potential in this domain.

Benzonitrile derivatives are frequently used in the manufacturing of azo dyes. researchgate.net The nitrile group can be a precursor to other functional groups or act as an auxochrome, modifying the color and properties of the dye. For instance, 2-chlorobenzonitrile is used as an intermediate in the production of dye intermediates like 2-cyano-4-nitroaniline. researchgate.net

In the field of liquid crystals, the rod-like shape and polarity of many benzonitrile derivatives are key to their mesogenic properties. whiterose.ac.uk A prominent example is 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), which exhibits a nematic liquid crystal phase. ossila.com The nitrile group contributes to the dipole moment of the molecule, which is important for the alignment of the liquid crystal molecules in an electric field, a fundamental principle behind liquid crystal displays (LCDs). nih.gov The this compound structure, with its extended and somewhat rigid nature, could serve as a core for new liquid crystalline materials.

Table 3: Examples of Benzonitrile Derivatives in Functional Materials

| Compound | Application | Key Structural Feature |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | Nematic Liquid Crystal | Benzonitrile group on a cyclohexyl ring |

| 2-Chlorobenzonitrile | Intermediate for Azo Dyes | Reactive benzonitrile for further functionalization |

| Azobenzene derivatives in benzonitrile | Light-Responsive Systems | Benzonitrile as a solvent influencing isomerization |

Design and Synthesis of New Functional Materials utilizing the this compound Scaffold

The unique combination of functional groups in this compound makes it an attractive scaffold for the design and synthesis of a wide range of new functional materials. The reactivity of the nitrile and chloro groups allows for a variety of chemical transformations, enabling the creation of diverse molecular architectures.

The phenoxy group imparts a degree of rigidity and can influence the solubility and thermal properties of materials derived from this scaffold. By choosing different phenols in the initial synthesis, the properties of the resulting materials can be systematically tuned.

The potential to convert the nitrile group into amines, amides, or carboxylic acids opens up pathways to a vast array of compounds, including pharmaceuticals, agrochemicals, and monomers for polyamides and polyesters. The chloro group can be displaced through nucleophilic substitution reactions, allowing for the introduction of various other functional groups, or it can be used in cross-coupling reactions to build more complex conjugated systems.

For example, the synthesis of poly[2,2′-(4,4′-(2,6-bis(phenoxy) benzonitrile))-5,5′-bibenzimidazole] (PBI-CN) utilizes a benzonitrile-containing monomer to create a polymer with a reactive nitrile group in the main chain. rsc.org This nitrile group provides strong polarity and a site for further reactions, demonstrating how the benzonitrile scaffold can be integrated into advanced polymers for applications such as proton-conducting membranes in fuel cells. rsc.org

The versatility of the this compound scaffold, therefore, presents a rich platform for chemists and material scientists to explore the synthesis of new materials with tailored electronic, optical, and mechanical properties for a multitude of advanced applications.

Future Research Directions and Unaddressed Challenges in 2 Chloro 6 Phenoxybenzonitrile Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of substituted benzonitriles, including 2-Chloro-6-phenoxybenzonitrile, often relies on traditional methods that may involve harsh conditions, toxic reagents, and poor atom economy. Future research should prioritize the development of greener and more efficient synthetic routes.

Current Challenges:

Harsh Reaction Conditions: Many existing protocols for the synthesis of aryl nitriles and diaryl ethers require high temperatures and the use of hazardous solvents.

Toxic Reagents: The use of traditional cyanide sources like zinc cyanide or potassium cyanide poses significant toxicity risks and requires stringent handling procedures. nih.govresearchgate.net The use of stoichiometric amounts of copper in classic Ullmann reactions also presents environmental concerns.

Future Research Directions:

Green Catalytic Systems: A major goal is to develop catalytic systems that are more environmentally benign. This includes exploring metal-free synthesis options, such as organocatalysis or photoredox catalysis, which can proceed under milder conditions. bohrium.comscielo.br The use of heterogeneous catalysts, which can be easily recovered and reused, is another promising avenue for making the synthesis more sustainable. researchgate.netresearcher.life

Atom-Economical Reactions: Research should focus on synthetic strategies that maximize the incorporation of atoms from reactants into the final product. jocpr.com Direct C-H bond cyanation, for example, offers a more direct route to aryl nitriles by avoiding the need for pre-functionalized substrates like aryl halides. acs.orgrsc.org Similarly, developing catalytic cycles that minimize waste, such as those using molecular oxygen as a green oxidant, would be highly beneficial. mdpi.com

Alternative Reagents and Solvents: Investigating less toxic cyanide sources, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), can mitigate safety concerns. scielo.bracs.org Furthermore, replacing conventional organic solvents with greener alternatives like water or ionic liquids could significantly reduce the environmental impact of the synthesis. semanticscholar.orgrsc.org A novel approach using an ionic liquid as a recyclable co-solvent, catalyst, and phase-separation agent has shown promise for the green synthesis of benzonitrile (B105546) from benzaldehyde. semanticscholar.org

Deeper Mechanistic Understanding of Complex Catalytic Transformations

The synthesis of this compound involves key transformations like palladium-catalyzed cyanation and copper-catalyzed etherification (Ullmann reaction). While effective, the underlying mechanisms of these reactions can be intricate and are not always fully elucidated, leading to challenges in process optimization and reproducibility.

Current Challenges:

Catalyst Deactivation: In palladium-catalyzed cyanation, the catalyst can be "poisoned" by excess cyanide, which disrupts the catalytic cycle and leads to inactive palladium species. nih.govacs.org This is a major cause of irreproducibility.

Complex Reaction Pathways: The mechanism of copper-catalyzed Ullmann reactions has been a subject of debate, with evidence suggesting potential involvement of different copper oxidation states (Cu(I), Cu(II), Cu(III)) and the possibility of radical pathways. nih.govgatech.edunih.govacs.org This complexity makes it difficult to rationally design improved catalytic systems.

Role of Additives: The precise role of ligands, bases, and other additives in these reactions is often not completely understood, yet they have a profound impact on reaction rate, yield, and catalyst stability. acs.orgimperial.ac.uk

Future Research Directions:

Advanced Mechanistic Studies: Employing a combination of advanced analytical techniques and computational modeling is crucial. In-situ spectroscopic methods, such as Reaction Progress Kinetic Analysis (RPKA), can provide real-time data on reaction rates and catalyst behavior. acs.org

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify intermediates and transition states, and rationalize experimental observations, providing a molecular-level understanding of the catalytic cycle. gatech.edu